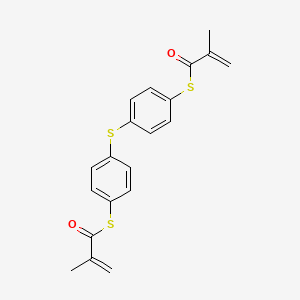

Bis(4-methacryloylthiophenyl) Sulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

S-[4-[4-(2-methylprop-2-enoylsulfanyl)phenyl]sulfanylphenyl] 2-methylprop-2-enethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O2S3/c1-13(2)19(21)24-17-9-5-15(6-10-17)23-16-7-11-18(12-8-16)25-20(22)14(3)4/h5-12H,1,3H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNAQSNLZHHUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)SC1=CC=C(C=C1)SC2=CC=C(C=C2)SC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129283-82-5 | |

| Record name | Bis(4-methacryloylthiophenyl) Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(4-methacryloylthiophenyl) Sulfide: Structure, Properties, and Advanced Applications

This guide provides a comprehensive technical overview of Bis(4-methacryloylthiophenyl) Sulfide, a specialized dimethacrylate monomer. Tailored for researchers, chemists, and professionals in materials science and drug development, this document delves into the monomer's core chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the scientific principles that underpin its utility.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its synonym 4,4'-Thiodibenzenedithiol Dimethacrylate, is a unique monomer characterized by a central diaryl sulfide linkage flanked by two reactive methacryloylthio groups.[1][2][3][4][5] This structure is fundamental to its function in polymer science. The sulfur-rich aromatic core imparts a high refractive index, while the terminal methacrylate groups provide sites for radical polymerization.

The IUPAC name for this compound is S-[4-[4-(2-methylprop-2-enoylsulfanyl)phenyl]sulfanylphenyl] 2-methylprop-2-enethioate.[1][6] Its identity is unequivocally confirmed by its CAS Number: 129283-82-5.[1][2][3][4]

Structural and Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference. These values are critical for designing experiments, predicting reactivity, and ensuring safe handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₈O₂S₃ | [1][3][4][7][8] |

| Molecular Weight | 386.54 g/mol | [1][7][8] |

| Appearance | White to light yellow powder or crystalline solid | [2][5][8][9] |

| Melting Point | 61-65 °C | [2][3][5][9] |

| Boiling Point (Predicted) | 527.8 ± 50.0 °C at 760 mmHg | [3][4][9][10] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [3][4][9][10] |

| Solubility | Soluble in Toluene | [3][4][8][9] |

| Storage Conditions | 0-10 °C, protect from heat | [3][4][8][9][10] |

Computed Molecular Descriptors:

Synthesis and Characterization: A Validated Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The workflow begins with the synthesis of the precursor, 4,4'-Thiobisbenzenethiol, followed by a final methacrylation step.

Synthesis Workflow Diagram

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scientific-publications.net [scientific-publications.net]

- 5. CN102093269B - Synthesis method of 4,4'-thiobisbenzenethiol - Google Patents [patents.google.com]

- 6. US3637787A - Method for the preparation of aryl isothiocyanates - Google Patents [patents.google.com]

- 7. 4,4'-Thiobisbenzenethiol | C12H10S3 | CID 619483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 10. 4,4 -Thiobisbenzenethiol 98 19362-77-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Characterization of Bis(4-methacryloylthiophenyl) Sulfide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Bis(4-methacryloylthiophenyl) Sulfide, a key monomer in the development of advanced polymers. With its high sulfur content and dual methacrylate functionalities, this compound is a critical building block for high refractive index polymers (HRIPs) used in cutting-edge optical and biomedical applications. This document offers field-proven insights into the experimental causality, self-validating protocols, and detailed analytical characterization of this important molecule.

Strategic Importance and Scientific Context

This compound, also known as 4,4'-thiodibenzenedithiol dimethacrylate, is a bifunctional monomer of significant interest in materials science.[1] Its molecular structure is distinguished by a central diphenyl sulfide core flanked by two thio-methacrylate groups. The incorporation of three sulfur atoms into a relatively compact aromatic structure imparts a high molar refractivity, making it an exemplary precursor for High Refractive Index Polymers (HRIPs).[1]

The methacrylate functional groups are readily polymerizable via free-radical mechanisms, such as photopolymerization, allowing for the formation of highly cross-linked, transparent polymer networks.[2][3] These resultant polymers are sought after for applications where light management is critical, including advanced optical lenses, encapsulants for light-emitting diodes (LEDs), and anti-reflective coatings.[4] This guide details the robust synthesis and rigorous characterization required to produce high-purity this compound suitable for these demanding applications.

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through the esterification of 4,4'-thiodibenzenethiol with methacryloyl chloride. This reaction is a nucleophilic acyl substitution where the thiol groups act as nucleophiles attacking the electrophilic carbonyl carbon of the acid chloride.

Core Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4,4'-Thiodibenzenethiol | 19362-77-7 | C₁₂H₁₀S₃ | 250.41 |

| Methacryloyl Chloride | 920-46-7 | C₄H₅ClO | 104.53 |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

Experimental Protocol: Synthesis

This protocol is designed as a self-validating system. The success of each step is predicated on the careful control of reaction parameters to suppress side reactions, such as the hydrolysis of methacryloyl chloride or oxidation of the thiols.

-

Reactor Preparation: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a vacuum and subsequently purged with dry nitrogen to ensure an inert, anhydrous atmosphere.

-

Causality Explanation: Anhydrous conditions are critical. Methacryloyl chloride is highly reactive towards water, which would lead to the formation of methacrylic acid, consuming the reagent and complicating purification.

-

-

Reagent Dissolution: 4,4'-Thiodibenzenethiol (12.5 g, 0.05 mol) and triethylamine (15.2 g, 21 mL, 0.15 mol) are dissolved in 200 mL of anhydrous dichloromethane (DCM) within the reaction flask. The solution is cooled to 0 °C in an ice-water bath.

-

Causality Explanation: Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction. Using a slight excess ensures the complete scavenging of acid, which could otherwise protonate the thiol, reducing its nucleophilicity. Cooling to 0 °C is essential to moderate the highly exothermic reaction and prevent unwanted polymerization of the methacrylate groups.

-

-

Addition of Methacryloyl Chloride: Methacryloyl chloride (12.6 g, 12.1 mL, 0.12 mol) is dissolved in 50 mL of anhydrous DCM and added to the dropping funnel. This solution is added dropwise to the stirred reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Causality Explanation: Slow, dropwise addition maintains a low concentration of the highly reactive acid chloride, preventing temperature spikes and minimizing side reactions. A slight excess of methacryloyl chloride ensures the complete conversion of the dithiol.

-

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours, followed by stirring at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent.

-

Causality Explanation: The initial period at 0 °C allows for controlled initiation of the reaction. Allowing the mixture to warm to room temperature and react overnight drives the reaction to completion.

-

-

Work-up and Purification: a. The reaction mixture is transferred to a separatory funnel and washed sequentially with 100 mL of 1 M HCl (to remove excess triethylamine), 100 mL of saturated NaHCO₃ solution (to remove unreacted methacryloyl chloride and methacrylic acid), and 100 mL of brine. b. The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. c. The resulting crude solid is purified by recrystallization from a mixture of ethanol and water to yield a white to light-yellow crystalline powder.

-

Causality Explanation: The aqueous washes are crucial for removing impurities and byproducts. Recrystallization is an effective final purification step to obtain the monomer with high purity, which is essential for achieving polymers with predictable properties.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous characterization is paramount to confirm the identity, structure, and purity of the synthesized monomer. The following techniques provide a comprehensive analytical profile.

Summary of Characterization Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to vinyl protons (~5.6, ~6.2 ppm), aromatic protons (~7.4-7.6 ppm), and methyl protons (~2.0 ppm). |

| ¹³C NMR | Resonances for carbonyl carbon (~195 ppm), quaternary vinyl carbon (~135 ppm), methylene vinyl carbon (~128 ppm), aromatic carbons (~130-140 ppm), and methyl carbon (~18 ppm). |

| FT-IR (KBr) | Characteristic peaks for C=O stretch (~1680 cm⁻¹), C=C stretch (~1635 cm⁻¹), aromatic C=C stretch (~1580, 1480 cm⁻¹), and C-S stretch (~700-600 cm⁻¹). |

| Mass Spec (ESI-MS) | Molecular ion peak [M+H]⁺ at m/z ≈ 387.05 or [M+Na]⁺ at m/z ≈ 409.04.[4] |

| Melting Point | 61.0 to 65.0 °C. |

Detailed Spectral Analysis

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃):

-

δ ~ 7.40-7.60 ppm (m, 8H): These signals correspond to the eight protons on the two phenyl rings. The multiplet pattern arises from the AA'BB' spin systems.

-

δ ~ 6.20 ppm (s, 2H): This singlet is assigned to one of the two vinyl protons (=CH₂) on each methacrylate group.

-

δ ~ 5.65 ppm (s, 2H): This singlet corresponds to the second vinyl proton (=CH₂) on each methacrylate group.

-

δ ~ 2.05 ppm (s, 6H): This sharp singlet is attributed to the six protons of the two methyl groups (-CH₃).

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, CDCl₃):

-

δ ~ 195.5 ppm: Carbonyl carbon (C=O) of the thioester.

-

δ ~ 140.1 ppm, ~137.2 ppm, ~134.8 ppm, ~129.5 ppm: Aromatic carbons.

-

δ ~ 135.8 ppm: Quaternary carbon of the vinyl group (C=CH₂).

-

δ ~ 128.0 ppm: Methylene carbon of the vinyl group (=CH₂).

-

δ ~ 18.5 ppm: Methyl carbon (-CH₃).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

~1680 cm⁻¹ (strong, sharp): C=O stretching vibration of the thioester group. The lower frequency compared to a typical ester (~1735 cm⁻¹) is characteristic of a thioester.

-

~1635 cm⁻¹ (medium): C=C stretching of the methacrylate vinyl group.

-

~1580, 1480 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.

-

~1100-1200 cm⁻¹ (strong): C-O stretching.

-

~820 cm⁻¹ (strong): C-H out-of-plane bending, indicative of para-disubstituted benzene rings.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a prominent molecular ion peak corresponding to the molecule's mass. For example, using electrospray ionization (ESI), one would expect to find the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 387.0541.[4]

-

Characterization Workflow Diagram

Caption: Standard workflow for the analytical characterization of the monomer.

Safety, Handling, and Storage

This compound requires careful handling in a laboratory setting.

-

Hazard Identification: The primary hazard is skin sensitization (H317: May cause an allergic skin reaction).[1] It may also be harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Avoid breathing dust or fumes.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. For long-term stability and to prevent premature polymerization, storage at 0-10°C is recommended.

Conclusion and Future Outlook

The successful synthesis and rigorous characterization of this compound are foundational to its application in advanced materials. The protocols outlined in this guide provide a reliable pathway to produce this high-purity monomer. Its strategic importance as a cross-linking agent for high refractive index polymers ensures its continued relevance in the development of next-generation optical devices, specialty coatings, and novel biomedical materials. Future research may focus on copolymerizing this monomer with other functional molecules to fine-tune the optical, mechanical, and thermal properties of the resulting polymer networks for highly specific applications.

References

An In-Depth Technical Guide to Bis(4-methacryloylthiophenyl) Sulfide: A High Refractive Index Monomer for Advanced Applications

This guide provides a comprehensive technical overview of Bis(4-methacryloylthiophenyl) Sulfide (CAS No. 129283-82-5), a specialized monomer notable for its sulfur-rich structure that imparts a high refractive index to the resulting polymers. This document is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the synthesis, properties, and applications of advanced polymers. We will delve into the core chemistry of this monomer, its polymerization characteristics, and its potential in cutting-edge fields, including optical materials and specialized biomedical devices.

Introduction: The Significance of Sulfur in Polymer Chemistry

The incorporation of sulfur atoms into polymer backbones is a strategic approach to engineering materials with unique and desirable properties.[1] Sulfur's high polarizability, in comparison to carbon and oxygen, is a key factor in achieving a high refractive index, a critical property for materials used in optical applications.[2] Furthermore, sulfur-containing polymers often exhibit enhanced thermal stability and can possess inherent biocompatibility, making them attractive for a range of specialized applications.[3] this compound, with its three sulfur atoms and two polymerizable methacrylate groups, is a prime example of a monomer designed to leverage these benefits.[4] Its rigid aromatic core contributes to a high refractive index and thermal stability, while the methacrylate functionalities allow for facile polymerization into highly crosslinked networks.[5]

Physicochemical Properties

This compound is a solid at room temperature with a melting point of 64°C.[6] It is soluble in toluene, a common solvent for polymer synthesis.[6] A summary of its key properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 129283-82-5 | [7] |

| Molecular Formula | C20H18O2S3 | [7] |

| Molecular Weight | 386.54 g/mol | [7] |

| Appearance | White to light yellow powder/crystal | TCI |

| Melting Point | 64 °C | [6] |

| Solubility | Soluble in Toluene | [6] |

| Refractive Index (nD20) | 1.66 | [2][8] |

Synthesis of this compound

The synthesis of this compound is a two-stage process that begins with the formation of its precursor, 4,4'-thiodibenzenethiol, followed by a methacryloylation reaction.

Stage 1: Synthesis of 4,4'-Thiodibenzenethiol

The synthesis of 4,4'-thiodibenzenethiol is a multi-step process that starts from thiophenol. This process involves the protection of the thiol group, formation of the central thioether bond, and subsequent deprotection.[9][10]

Experimental Protocol: Synthesis of 4,4'-Thiodibenzenethiol [9][10]

-

Esterification (Protection of Thiol Group): In a reaction vessel, react thiophenol with acetic anhydride. The reaction is typically heated to 80-90°C and monitored until the disappearance of thiophenol. After cooling, water is added to separate the organic layer containing S-phenyl thioacetate.

-

Etherification: The S-phenyl thioacetate is dissolved in a suitable solvent (e.g., cyclohexane, ethyl acetate). A catalytic amount of iodine is added, and the mixture is cooled. Sulfur dichloride is then added dropwise while maintaining a low temperature to control the exothermic reaction. After the reaction is complete, water is added, and the organic layer containing 4,4'-bis(acetylthio)diphenyl sulfide is separated.

-

Hydrolysis (Deprotection): The 4,4'-bis(acetylthio)diphenyl sulfide is hydrolyzed using a strong base, such as sodium hydroxide, in water under reflux. After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the crude 4,4'-thiodibenzenethiol as a white solid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., benzene, toluene) to yield pure, white crystalline 4,4'-thiodibenzenethiol.

Caption: Synthesis workflow for 4,4'-thiodibenzenethiol.

Stage 2: Methacryloylation of 4,4'-Thiodibenzenethiol

The final step in the synthesis is the reaction of 4,4'-thiodibenzenethiol with methacryloyl chloride to form this compound. This is a nucleophilic acyl substitution reaction where the thiol groups of 4,4'-thiodibenzenethiol attack the electrophilic carbonyl carbon of methacryloyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the reaction of thiols with acyl chlorides.

-

Dissolution: Dissolve 4,4'-thiodibenzenethiol in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine, pyridine) in a reaction vessel equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen, argon). The base acts as a scavenger for the HCl byproduct.

-

Addition of Methacryloyl Chloride: Cool the solution in an ice bath. Slowly add a stoichiometric amount of methacryloyl chloride dropwise to the solution with continuous stirring.

-

Reaction: Allow the reaction to proceed at low temperature for a few hours and then warm to room temperature, stirring overnight.

-

Work-up: The reaction mixture is typically washed with a dilute acid solution to remove the base, followed by a wash with brine. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate, sodium sulfate).

-

Purification: After removing the solvent under reduced pressure, the crude product can be purified by column chromatography or recrystallization to obtain pure this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. uvebtech.com [uvebtech.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 129283-82-5 | TCI AMERICA [tcichemicals.com]

- 5. Optics & Photonics News - Photorefractive Polymers for Biomedical Imaging [optica-opn.org]

- 6. echemi.com [echemi.com]

- 7. This compound | C20H18O2S3 | CID 550615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. radtech.org [radtech.org]

- 9. CN102093269B - Synthesis method of 4,4'-thiobisbenzenethiol - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bis(4-methacryloylthiophenyl) Sulfide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Multifunctional Monomer

Bis(4-methacryloylthiophenyl) Sulfide, also known by its synonym 4,4'-Thiodibenzenedithiol Dimethacrylate, is a unique chemical compound characterized by two methacrylate groups linked to a central diphenyl sulfide core via thioester bonds.[1] This distinctive molecular architecture imparts a combination of desirable properties, including a high refractive index and the capacity for controlled polymerization, making it a valuable building block in polymer chemistry and materials science.[1][2] Its structure, featuring reactive methacrylate functionalities, allows it to act as a crosslinking agent, leading to the formation of robust and stable polymer networks with enhanced thermal and mechanical properties.[1] The presence of sulfur atoms contributes to its high refractive index, a critical attribute for optical applications.[2] Furthermore, the thioester and sulfide linkages offer potential for stimulus-responsive behaviors, a feature of growing interest in the realm of smart materials and drug delivery systems.[3][4]

This guide will delve into the core physical and chemical properties of this compound, provide an overview of its synthesis and characterization, and explore its current and potential applications, with a particular focus on its relevance to researchers and professionals in drug development.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application. The following sections detail the key characteristics of this compound.

Physical Properties

The physical attributes of this compound are summarized in the table below, providing a quick reference for experimental design and material handling.

| Property | Value | Source(s) |

| Molecular Formula | C20H18O2S3 | [1][][6][7] |

| Molecular Weight | 386.54 g/mol | [][7] |

| Appearance | White to light yellow powder or crystal | [][8][9] |

| Melting Point | 61.0 to 65.0 °C | [8] |

| Boiling Point | 527.8 °C at 760 mmHg | [1][] |

| Density | 1.26 g/cm³ | [1][] |

| Solubility | Soluble in Toluene | [1][6][9] |

| Flash Point | 220 °C | [1] |

These properties indicate that this compound is a stable solid at room temperature with a relatively high boiling point, suggesting low volatility. Its solubility in organic solvents like toluene is a key consideration for processing and polymerization reactions.

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by its methacrylate and sulfur-containing functional groups.

-

Polymerization: The two terminal methacrylate groups are highly susceptible to radical polymerization.[10] This bifunctionality allows it to act as a crosslinker, forming a three-dimensional polymer network.[10] Photopolymerization, initiated by UV light in the presence of a photoinitiator, is a common method to cure resins containing this monomer, offering rapid reaction rates and solvent-free formulations.[10][11] This process is advantageous for applications requiring precise spatial and temporal control over the curing process, such as in the fabrication of optical components and dental materials.[10]

-

High Refractive Index: The presence of sulfur atoms in the molecular structure contributes significantly to its high refractive index.[2] Polymers derived from this monomer are therefore attractive for applications in optical materials, such as high refractive index lenses and coatings.

-

Redox Sensitivity: The central sulfide and thioester linkages introduce a degree of redox sensitivity to the molecule. While not as readily cleaved as disulfide bonds, these sulfur-containing moieties can be susceptible to oxidation or reduction under specific conditions. This property is of particular interest in the design of "smart" materials that can respond to biological stimuli, such as the reductive environment within cells, which has implications for controlled drug delivery.[3][4][12]

Below is a diagram illustrating the polymerization of this compound.

Caption: Radical polymerization of this compound to form a crosslinked network.

Synthesis and Characterization

General Synthesis Pathway

While specific, detailed protocols can be proprietary, the synthesis of this compound generally involves the reaction of 4,4'-thiodibenzenethiol with methacryloyl chloride in the presence of a base. The base acts as a scavenger for the hydrochloric acid byproduct.

A general workflow for the synthesis is outlined below:

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: A Conceptual Outline

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 4,4'-thiodibenzenethiol and a suitable base (e.g., triethylamine) in an anhydrous solvent (e.g., toluene).

-

Addition of Acylating Agent: Slowly add methacryloyl chloride to the reaction mixture, typically at a reduced temperature to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction and perform an aqueous workup to remove the base hydrochloride salt and other water-soluble impurities. This typically involves washing with dilute acid, water, and brine, followed by separation of the organic layer.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel or by recrystallization, to yield the pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. Characteristic peaks for the vinyl protons of the methacrylate group, the methyl protons, and the aromatic protons of the phenyl rings would be expected.[13][14]

-

¹³C NMR: Shows the different carbon environments, confirming the presence of carbonyl carbons, vinyl carbons, aromatic carbons, and the methyl carbon.[13]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule.[13][15] Key expected absorption bands include:

-

C=O stretching of the thioester group.

-

C=C stretching of the methacrylate and aromatic groups.

-

C-H stretching and bending vibrations.

-

C-S stretching vibrations.

-

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, further confirming its structure.[13][16] The molecular ion peak corresponding to the exact mass of this compound should be observed.[][13]

Applications in Research and Development

The unique properties of this compound make it a promising candidate for a variety of advanced applications.

High Refractive Index Polymers

A primary application of this monomer is in the formulation of high refractive index polymers for optical components.[2] Its incorporation into polymer networks can significantly increase the refractive index of the resulting material, which is crucial for the miniaturization of optical elements such as lenses in cameras and other optical systems.

Polymer Chemistry and Material Science

As a difunctional monomer, it is widely used in polymer chemistry to create highly crosslinked materials.[1] These materials often exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in coatings, adhesives, and composites.[1]

Potential in Drug Delivery

For drug development professionals, the most intriguing aspect of this compound lies in the potential for creating stimuli-responsive drug delivery systems.[3][4] The sulfide and thioester linkages, while more stable than disulfide bonds, could potentially be engineered to be cleavable under specific biological conditions, such as the highly reductive intracellular environment.[3][4][12]

Conceptual Drug Delivery Application:

A hypothetical drug delivery system could involve nanoparticles formulated from a copolymer containing this compound as a crosslinker.

Caption: Conceptual model for a redox-responsive drug delivery system utilizing this compound.

In this model, the nanoparticle remains intact in the systemic circulation. Upon internalization by target cells, the high concentration of reducing agents like glutathione could potentially trigger the cleavage of the sulfur linkages within the polymer network. This would lead to the disassembly of the nanoparticle and the controlled release of the encapsulated therapeutic agent directly at the site of action, potentially increasing efficacy and reducing off-target side effects. Further research is needed to fully explore and validate this potential application.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[][8][13] It can cause skin irritation and may cause an allergic skin reaction.[13][17] It also causes serious eye irritation.[][13]

Precautionary Measures:

-

Ventilation: Handle in a well-ventilated area to avoid inhaling dust or fumes.[17]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[][17]

-

Handling: Avoid contact with skin and eyes.[17] Wash thoroughly after handling.[]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, typically at 0-10°C.[1][6][9][17] It is also noted to be heat-sensitive.[8]

Conclusion

This compound is a highly versatile monomer with a compelling set of physicochemical properties. Its ability to form high refractive index, thermally stable, and mechanically robust polymers has solidified its utility in materials science. For researchers in drug development, the presence of potentially redox-responsive sulfur linkages opens up exciting avenues for the design of novel, intelligent drug delivery systems. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is the foundation for unlocking its full potential in both established and emerging technological fields.

References

- 1. Cas 129283-82-5,this compound | lookchem [lookchem.com]

- 2. parchem.com [parchem.com]

- 3. Reduction-responsive molecularly imprinted nanogels for drug delivery applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Reduction-responsive molecularly imprinted nanogels for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 129283-82-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 129283-82-5 | TCI AMERICA [tcichemicals.com]

- 9. This compound CAS#: 129283-82-5 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C20H18O2S3 | CID 550615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound(129283-82-5) 1H NMR spectrum [chemicalbook.com]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. This compound(129283-82-5) MS [m.chemicalbook.com]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to Bis(4-methacryloylthiophenyl) Sulfide: Properties, Synthesis, and Applications in Advanced Materials

This guide provides a comprehensive technical overview of Bis(4-methacryloylthiophenyl) Sulfide, a key monomer in the development of advanced polymers. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into its fundamental properties, detailed synthesis protocols, and its pivotal role in creating high-performance materials for optical and biomedical applications.

Core Molecular and Physical Properties

This compound, also known by its IUPAC name S-[4-[4-(2-methylprop-2-enoylsulfanyl)phenyl]sulfanylphenyl] 2-methylprop-2-enethioate, is a difunctional methacrylate monomer distinguished by its sulfur-rich aromatic core. This unique structure is the primary determinant of its most valuable property: a high refractive index.

The presence of three sulfur atoms and two phenyl rings contributes significantly to the molecule's high molar refractivity, making it a sought-after component for polymers used in advanced optical systems. Its key properties are summarized in the table below.

| Property | Value | Citation |

| Chemical Formula | C₂₀H₁₈O₂S₃ | [1][2][3] |

| Molecular Weight | 386.6 g/mol (or 386.54 g/mol ) | [1][2][3] |

| CAS Number | 129283-82-5 | [1][2][3] |

| Appearance | Solid at room temperature | [4] |

| Melting Point | ~64 °C | [4][5] |

| Boiling Point | ~527.8 °C (Predicted) | [4][5] |

| Density | ~1.26 g/cm³ (Predicted) | [4] |

| Refractive Index (n_D) | 1.66 | [4] |

Synthesis of this compound

The synthesis of this monomer is a multi-step process that requires careful control of reaction conditions. The overall strategy involves two main stages: first, the synthesis of the core dithiol intermediate, 4,4'-Thiobisbenzenethiol, followed by its esterification with methacryloyl chloride.

Synthesis of the Precursor: 4,4'-Thiobisbenzenethiol

The precursor, also known as bis(4-mercaptophenyl) sulfide, is synthesized from thiophenol. This process involves the protection of the reactive thiol groups, formation of the central thioether linkage, and subsequent deprotection.

Caption: Workflow for the synthesis of the 4,4'-Thiobisbenzenethiol precursor.

Experimental Protocol (Precursor Synthesis):

This protocol is based on established methods for synthesizing the dithiol precursor.

-

Protection of Thiophenol: In a three-necked flask, add thiophenol. Cool the flask to 10°C and slowly add acetic anhydride. The reaction is typically heated to 80-90°C for 1-3 hours to ensure complete conversion to S-phenyl thioacetate. After cooling, water is added, and the organic layer containing the product is separated for the next step.

-

Thioether Formation: The S-phenyl thioacetate is dissolved in a suitable solvent like cyclohexane. After adding a catalytic amount of iodine, the mixture is cooled to 0-5°C. Sulfur dichloride (SCl₂) is then added dropwise while maintaining the low temperature. The reaction proceeds for several hours to form 4,4'-Bis(acetylthio)diphenyl sulfide.

-

Deprotection: The protected intermediate is added to an aqueous solution of sodium hydroxide and heated to reflux for approximately 2 hours. This basic hydrolysis removes the acetyl protecting groups.

-

Purification: After cooling, the reaction mixture is acidified with hydrochloric acid, causing the crude 4,4'-Thiobisbenzenethiol to precipitate as a solid. The product is then collected by filtration and purified by recrystallization from a solvent such as toluene to yield the final white crystalline precursor.

Final Esterification Step

The final step is a standard esterification reaction where the thiol groups of the precursor react with methacryloyl chloride to form the desired thioester bonds.

Caption: Final synthesis step to produce this compound.

Experimental Protocol (Final Product Synthesis):

-

Reaction Setup: Dissolve 4,4'-Thiobisbenzenethiol and a base, such as triethylamine (slightly more than 2 molar equivalents), in an anhydrous solvent like dichloromethane (CH₂Cl₂) in a flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0°C in an ice bath.

-

Addition of Reagent: Slowly add methacryloyl chloride (2 molar equivalents) to the stirred solution dropwise, ensuring the temperature remains low.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or GC).

-

Workup and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate (MgSO₄). After removing the solvent under reduced pressure, the crude product is purified, typically by column chromatography on silica gel, to yield the final this compound monomer.

Polymerization and Material Formulation

As a difunctional methacrylate, this monomer readily undergoes free-radical polymerization when exposed to UV light or thermal initiators, forming a highly cross-linked polymer network. This process is central to its application in coatings, lenses, and other optical components.

Typical Photopolymerization Protocol:

-

Formulation: Prepare a resin mixture by dissolving the this compound monomer in a suitable co-monomer (e.g., methyl methacrylate) to adjust viscosity and final material properties. Add a photoinitiator (e.g., 0.5-3% w/w of Irgacure 651 or a similar compound) to the mixture and stir until fully dissolved, protecting the solution from light.

-

Application: Apply the liquid resin to a substrate or mold in the desired shape and thickness.

-

Curing: Expose the resin to a UV light source (e.g., a low-pressure mercury lamp with a wavelength of 340–365 nm) for a specified time (from seconds to minutes) to initiate polymerization. The formation of a three-dimensional gel structure can lead to rapid curing.

-

Post-Curing: Optionally, the cured polymer can be thermally post-cured to ensure complete conversion of the methacrylate groups and enhance its mechanical properties.

Material Characterization

Verifying the identity and purity of the synthesized monomer and the resulting polymer is crucial. Standard spectroscopic techniques are employed for this purpose.

4.1. NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals in the ¹H NMR spectrum include:

-

Vinyl protons of the methacrylate group (~5.5-6.2 ppm).

-

Aromatic protons on the phenyl rings (~7.2-7.6 ppm).

-

Methyl protons of the methacrylate group (~1.9-2.0 ppm).

4.2. Infrared (IR) Spectroscopy: FTIR spectroscopy is used to verify the functional groups. Characteristic absorption bands include:

-

C=O stretch of the thioester group (~1660-1690 cm⁻¹). Note: This is lower than a typical ester C=O stretch (~1730 cm⁻¹) due to the sulfur atom.

-

C=C stretch of the methacrylate group (~1630-1640 cm⁻¹).

-

Aromatic C-H and C=C stretches . During polymerization, the disappearance of the C=C stretching band can be monitored to determine the degree of monomer conversion.

Applications in Research and Development

The primary application of this compound stems from the high refractive index (HRI) of its resulting polymers. HRI polymers are critical in manipulating light for a variety of advanced technologies.

Advanced Optical Materials

Polymers derived from this monomer are used in applications requiring precise light control, such as:

-

Optical lenses and microlenses for cameras and sensors.

-

Antireflective coatings .

-

Encapsulants for LEDs to improve light extraction efficiency.

-

Optical adhesives .

The high sulfur content is a key design element for achieving a high refractive index in intrinsic HRI polymers, which avoids the use of halogenated compounds or nanoparticle composites.

Relevance for Drug Development and Biomedical Science

While not a therapeutic agent itself, the polymers derived from this monomer have significant potential in biomedical devices and diagnostics, fields highly relevant to drug development professionals.

-

High-Sensitivity Biosensors: The performance of optical biosensors, such as those based on waveguides or surface plasmon resonance, is highly dependent on the refractive index of the materials used. HRI polymers can enhance the sensitivity of these devices, allowing for the detection of minute concentrations of biomolecules, which is critical in diagnostics and drug discovery.

-

Biomedical Imaging: Photorefractive polymers are being explored for advanced biomedical imaging techniques. These materials can help filter out scattered light when imaging through biological tissue, potentially leading to higher-resolution optical imaging modalities that avoid ionizing radiation.

-

Ophthalmic Implants: HRI polymers are essential for creating thinner, more effective intraocular lenses for cataract surgery. The ability to precisely control the optical properties of the lens material is paramount for patient outcomes.

Safety and Handling

This compound requires careful handling. It may cause an allergic skin reaction and is classified as harmful if swallowed, in contact with skin, or inhaled[1]. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a fume hood.

References

Spectroscopic Characterization of Bis(4-methacryloylthiophenyl) Sulfide: A Technical Guide

This document provides an in-depth technical guide to the spectroscopic analysis of Bis(4-methacryloylthiophenyl) Sulfide (CAS No. 129283-82-5), a key monomer in the development of advanced polymers and biomaterials.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a foundational understanding of the experimental logic and data interpretation required for confident structural verification.

Introduction: The Molecule in Focus

This compound is a symmetrical molecule featuring two polymerizable methacrylate units linked to a central diphenyl sulfide core. Its structure offers a unique combination of properties, making it a valuable component in materials science. Understanding its precise chemical structure is paramount for predicting its polymerization behavior and the properties of the resulting materials. Spectroscopic analysis provides the definitive confirmation of this structure.

Key Physicochemical Properties:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 129283-82-5 | [1][3] |

| Molecular Formula | C₂₀H₁₈O₂S₃ | [1][3] |

| Molecular Weight | 386.54 g/mol | [1] |

| IUPAC Name | S-[4-[4-(2-methylprop-2-enoylsulfanyl)phenyl]sulfanylphenyl] 2-methylprop-2-enethioate |[3] |

Below is a diagram illustrating the workflow for the complete spectroscopic characterization of the compound.

Caption: Overall workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule with the symmetry of this compound, NMR is particularly powerful for confirming the identity and purity of the sample.

Data Interpretation (¹H and ¹³C NMR)

The molecule's symmetry means we expect a reduced number of unique signals in both the proton and carbon spectra relative to the total number of atoms. The structure can be divided into the methacrylate portion and the diphenyl sulfide portion.

Caption: Structure with key proton environments labeled for NMR analysis.

¹H NMR (300 MHz, CDCl₃): Expected Chemical Shifts The following table outlines the expected signals. Due to the molecule's symmetry, the two methacrylate groups and the two phenyl rings are chemically equivalent.

| Assigned Protons (Label) | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| Aromatic Protons (Hₐ, Hᵦ) | 7.2 - 7.6 | Multiplet (AA'BB' system) | 8H | Protons on the two phenyl rings. The electron-withdrawing thioester and electron-donating sulfide bridge lead to a complex splitting pattern typical of para-substituted rings. |

| Vinyl Proton (H꜀) | ~6.2 | Singlet (or narrow multiplet) | 2H | One of the two geminal protons on the C=C double bond. |

| Vinyl Proton (Hₔ) | ~5.7 | Singlet (or narrow multiplet) | 2H | The second geminal proton on the C=C double bond. |

| Methyl Protons (Hₑ) | ~2.0 | Singlet (or narrow multiplet) | 6H | Protons of the methyl group attached to the double bond. |

¹³C NMR (75 MHz, CDCl₃): Expected Chemical Shifts Proton-decoupled ¹³C NMR confirms the carbon backbone.

| Assigned Carbons | Expected δ (ppm) | Rationale |

| Thioester Carbonyl (C=O) | 165 - 170 | Typical chemical shift for a thioester carbonyl carbon. |

| Quaternary Vinyl (C=CH₂) | 135 - 140 | The carbon atom of the double bond substituted with the methyl group. |

| Aromatic C (ipso, C-S) | 130 - 145 | Aromatic carbons directly bonded to sulfur atoms exhibit distinct shifts. |

| Aromatic C-H | 125 - 135 | Standard region for protonated aromatic carbons. |

| Methylene Vinyl (=CH₂) | ~128 | The terminal carbon of the double bond. |

| Methyl (-CH₃) | 18 - 22 | Aliphatic methyl carbon attached to an sp² carbon. |

Field-Proven Experimental Protocol: NMR

Expertise & Causality: The choice of deuterochloroform (CDCl₃) as a solvent is based on its excellent ability to dissolve a wide range of organic compounds, including those with aromatic and ester functionalities, and its relatively clean spectral window.[4] A 300 or 400 MHz spectrometer provides sufficient resolution for routine structural confirmation of a molecule this size.[5][6]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is critical for high-quality spectra.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Allow 5-10 minutes for the sample to thermally equilibrate within the probe.

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

-

Acquisition (¹H): Acquire the proton spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans).

-

Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio, particularly for quaternary carbons.[7]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For this compound, we are looking for definitive evidence of the methacrylate's carbonyl and vinyl groups, as well as features of the aromatic core.

Data Interpretation (FTIR)

The IR spectrum provides a molecular fingerprint. The most diagnostic peaks are expected in the functional group region (1600-3500 cm⁻¹).

Principal IR Absorption Bands (KBr Wafer Technique)[3]

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3100 - 3000 | Medium-Weak | Aromatic & Vinyl C-H Stretch |

| ~2950 - 2850 | Medium-Weak | Aliphatic (Methyl) C-H Stretch |

| ~1680 - 1660 | Strong | Thioester Carbonyl (C=O) Stretch |

| ~1635 | Medium | Vinyl (C=C) Stretch[8] |

| ~1580, ~1480 | Medium-Strong | Aromatic Ring (C=C) Skeletal Vibrations |

| ~1100 - 1000 | Strong | C-O Stretch (part of the ester linkage) |

| ~900 - 650 | Strong | C-S Stretch and Aromatic C-H Bending |

Field-Proven Experimental Protocol: FTIR

Expertise & Causality: The KBr pellet method is a classic and reliable technique for acquiring high-quality IR spectra of solid samples.[3] KBr is used because it is transparent in the mid-infrared range and forms a solid matrix that minimizes scattering. This protocol ensures the sample is anhydrous and finely dispersed, which are critical for sharp, well-defined peaks.

-

Sample and KBr Preparation: Gently grind ~1-2 mg of this compound in an agate mortar. Add ~100-150 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Grinding and Mixing: Thoroughly grind the mixture for 2-3 minutes until it becomes a fine, homogeneous powder. This step is crucial to reduce particle size and ensure uniform sample distribution.

-

Pellet Pressing: Transfer the powder to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This accounts for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Spectrum: Carefully place the KBr pellet into the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a high-energy ("hard") technique that is particularly useful for creating a reproducible fragmentation library for structural analysis.[9]

Data Interpretation (GC-MS)

The mass spectrum confirms the molecular weight and provides evidence for key structural subunits.

Key Mass Fragments (Electron Ionization, 70 eV)

| m/z (Mass/Charge) | Proposed Fragment | Rationale of Formation |

|---|---|---|

| 386 | [M]⁺˙ (Molecular Ion) | The intact molecule minus one electron. Its presence confirms the molecular weight of 386 g/mol .[3] |

| 69 | [C₄H₅O]⁺ (Methacryloyl cation) | A common and very stable fragment resulting from alpha-cleavage of the thioester bond. This is often the base peak.[3] |

| 41 | [C₃H₅]⁺ (Allyl cation) | A subsequent fragmentation of the m/z 69 fragment or other aliphatic fragments.[3] |

Fragmentation Rationale: Under high-energy electron impact (70 eV), the weakest bonds are most likely to cleave. In this molecule, the C-S bond of the thioester is susceptible to cleavage. The primary fragmentation is the loss of the thiophenyl sulfide radical to generate the highly stable methacryloyl cation at m/z 69. The observation of the molecular ion at m/z 386 confirms the overall formula, and the intense base peak at m/z 69 provides definitive evidence for the methacrylate substructure.

Field-Proven Experimental Protocol: MS

Expertise & Causality: Electron Ionization at a standard energy of 70 eV is used because it provides sufficient energy to ionize and fragment most organic molecules reproducibly.[9] This reproducibility allows the generated spectra to be reliably compared to library databases (like NIST) for identification.[3]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as toluene or dichloromethane.

-

Instrument Setup: The analysis is typically performed on a Gas Chromatograph-Mass Spectrometer (GC-MS). A short GC column can be used for simple inlet, or direct insertion probe can be employed.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated (e.g., 250-280°C) to ensure rapid volatilization.

-

Ionization: As the volatilized sample enters the ion source, it is bombarded by a beam of electrons accelerated to 70 eV.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and its fragments) are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Acquisition: The mass spectrum is generated by plotting ion abundance versus m/z.

Integrated Spectroscopic Analysis

No single technique provides the complete picture. True structural confirmation comes from the synergistic integration of all spectroscopic data:

-

MS confirms the molecular weight (386 g/mol ) and the presence of the methacrylate unit (m/z 69).

-

IR confirms the key functional groups: a thioester C=O (~1670 cm⁻¹), a vinyl C=C (~1635 cm⁻¹), and aromatic rings.

-

NMR pieces the puzzle together, showing the precise connectivity and spatial relationships of all protons and carbons, confirming the para-substitution pattern of the aromatic rings and the structure of the methacrylate termini.

Together, these techniques provide an unambiguous and self-validating confirmation of the structure of this compound, ensuring the quality and identity of the material for its intended application.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C20H18O2S3 | CID 550615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

An In-Depth Technical Guide to the Solubility of Bis(4-methacryloylthiophenyl) Sulfide

This guide provides a comprehensive overview of the solubility characteristics of Bis(4-methacryloylthiophenyl) Sulfide, a key monomer in the development of advanced polymers. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for its application in various research and development settings.

Introduction to this compound

This compound is a sulfur-containing aromatic dimethacrylate monomer. Its structure, characterized by two methacryloyl groups linked to phenyl rings via thioester bonds, and a central sulfide bridge, imparts unique properties to the resulting polymers.[1] These polymers are of significant interest due to their potential for high refractive indices, enhanced thermal stability, and specific adhesive properties, making them suitable for applications in optical materials, dental composites, and specialty coatings. A thorough understanding of its solubility is paramount for its effective polymerization and processing.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound features both nonpolar and polar characteristics, leading to a nuanced solubility profile.

-

Nonpolar Characteristics : The presence of two phenyl rings and a sulfide linkage contributes to the molecule's nonpolar nature, suggesting solubility in aromatic and nonpolar organic solvents.

-

Polar Characteristics : The two methacrylate groups, with their ester functionalities, introduce polar moments, potentially allowing for interaction with more polar solvents.

The large molecular size and the presence of sulfur atoms also play a significant role. The polarizability of sulfur can enhance van der Waals interactions, influencing solubility in various media. The interplay of these structural features dictates the monomer's behavior in different solvent environments.

Predicted Solubility Profile

Based on its chemical structure and the principles of solubility, a predicted solubility profile for this compound in a range of common laboratory solvents is presented below. It is important to note that these are predictions and should be confirmed by experimental validation.

| Solvent | Chemical Formula | Polarity | Predicted Solubility | Rationale |

| Toluene | C₇H₈ | Nonpolar | Soluble | The aromatic nature of toluene interacts favorably with the phenyl rings of the monomer.[2] |

| Chloroform | CHCl₃ | Moderately Polar | Soluble | Chloroform's ability to form weak hydrogen bonds and its polarity can solvate the entire molecule effectively. |

| Tetrahydrofuran (THF) | C₄H₈O | Moderately Polar | Soluble | THF is a good solvent for many polymers and monomers due to its ether linkage and cyclic structure. |

| Dichloromethane (DCM) | CH₂Cl₂ | Moderately Polar | Likely Soluble | Similar to chloroform, DCM is a versatile solvent for a wide range of organic compounds. |

| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble | The ketone group in acetone can interact with the polar methacrylate groups, but the large nonpolar part of the monomer may limit solubility. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Sparingly Soluble | DMF is a strong polar aprotic solvent that may partially dissolve the monomer. |

| Ethanol | C₂H₅OH | Polar Protic | Insoluble | The strong hydrogen bonding network of ethanol is not effectively disrupted by the largely nonpolar monomer. |

| Methanol | CH₃OH | Polar Protic | Insoluble | Similar to ethanol, the high polarity and hydrogen bonding of methanol make it a poor solvent for this compound. |

| Water | H₂O | Highly Polar | Insoluble | The hydrophobic nature of the bulk of the molecule prevents it from dissolving in water. |

Experimental Determination of Solubility

To empirically determine the solubility of this compound, a systematic experimental approach is necessary. The following protocol provides a reliable method for qualitative and semi-quantitative solubility assessment.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (Toluene, Chloroform, THF, DCM, Acetone, DMF, Ethanol, Methanol, Water)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Graduated pipettes or micropipettes

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of the monomer.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation : Accurately weigh approximately 10 mg of this compound using an analytical balance.

-

Aliquotting : Transfer the weighed solid into a clean, dry test tube or vial.

-

Initial Solvent Addition : Add 1 mL of the selected solvent to the test tube.

-

Mixing : Vigorously mix the contents using a vortex mixer for 30 seconds to ensure thorough contact between the solid and the solvent.

-

Observation : Visually inspect the mixture. If the solid has completely dissolved, the compound is considered soluble in that solvent.

-

Incremental Solvent Addition : If the solid has not completely dissolved, add another 1 mL of the solvent and repeat the mixing and observation steps.

-

Further Additions : Continue adding the solvent in 1 mL increments up to a total volume of 5 mL.

-

Classification :

-

Soluble : If the compound dissolves completely in ≤ 5 mL of the solvent.

-

Sparingly Soluble : If a noticeable amount of the compound dissolves but some solid remains even after the addition of 5 mL of solvent.

-

Insoluble : If no significant dissolution is observed.

-

-

Repeat : Perform this procedure for each of the selected solvents.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature : For most solid solutes, solubility increases with temperature. Applying gentle heat can enhance the dissolution of this monomer in sparingly soluble solvents. However, care must be taken to avoid initiating polymerization, especially in the presence of radical initiators.

-

Purity of the Monomer : Impurities can affect the observed solubility. It is crucial to use a high-purity monomer for accurate and reproducible results.

-

Solvent Polarity : As discussed, the polarity of the solvent is a critical determinant of solubility. A solvent with a polarity that is well-matched to that of the solute will be most effective.

The relationship between solvent properties and the monomer's structural features can be visualized as follows:

Caption: Influence of monomer structure on solvent interaction.

Conclusion

The solubility of this compound is a critical parameter for its successful application in polymer synthesis. This guide has provided a theoretical basis for understanding its solubility, a predicted solubility profile, and a detailed experimental protocol for its determination. By understanding the interplay between the monomer's structure and solvent properties, researchers can make informed decisions on solvent selection for polymerization, purification, and formulation processes, thereby optimizing the performance and properties of the final polymeric materials.

References

An In-Depth Technical Guide to the Refractive Index of Bis(4-methacryloylthiophenyl) Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(4-methacryloylthiophenyl) Sulfide, a high refractive index monomer with significant potential in advanced optical materials and biomedical applications. The document details the synthesis of this compound, its fundamental physicochemical properties, and a meticulous protocol for the determination of its refractive index. Furthermore, it delves into the principles of optical dispersion and the importance of the Abbe number in characterizing optical materials. This guide is intended to serve as a valuable resource for researchers and professionals working in materials science, optics, and drug development, enabling a deeper understanding and proficient utilization of this promising compound.

Introduction: The Significance of High Refractive Index Polymers

High refractive index (HRI) polymers, materials with a refractive index typically exceeding 1.50, are at the forefront of innovation in a multitude of advanced technologies.[1] Their ability to bend light more effectively than conventional polymers makes them indispensable components in anti-reflective coatings, photonic devices such as light-emitting diodes (LEDs), and image sensors.[1] The refractive index of a polymer is governed by several factors, including molecular polarizability, the flexibility of the polymer chains, and the overall molecular geometry.[1]

A key strategy for achieving a high refractive index in polymers is the incorporation of atoms with high molar refractivity and the inclusion of aromatic structures.[2] Sulfur, in particular, is a highly effective element for this purpose due to its high polarizability. The integration of sulfur atoms and aromatic rings into a polymer's structure significantly enhances its refractive index. This compound is a prime example of a monomer designed with these principles in mind, positioning it as a valuable building block for next-generation optical materials.

This compound: A Profile

This compound, also known as 4,4'-thiodibenzenedithiol dimethacrylate, is a solid monomer at room temperature.[3][4] It is characterized by the presence of two methacrylate functional groups, which allow for polymerization, and a central diphenyl sulfide moiety rich in sulfur and aromatic rings.[5] This unique chemical architecture is the primary contributor to its high refractive index.

Chemical Structure and Properties

The molecular structure of this compound is presented below:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₂S₃ | [5] |

| Molecular Weight | 386.55 g/mol | [5] |

| CAS Number | 129283-82-5 | [5] |

| Appearance | White to light yellow crystalline powder | [3] |

| Refractive Index (nD²⁰) | ~1.66 | [3][4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 4,4'-thiodibenzenethiol, followed by its reaction with methacryloyl chloride.

Synthesis of 4,4'-Thiodibenzenethiol (Precursor)

A common route for the synthesis of 4,4'-thiodibenzenethiol involves the reduction of 4,4'-thiodibenzenesulfonyl chloride.

Caption: Workflow for the synthesis of the precursor, 4,4'-thiodibenzenethiol.

Synthesis of this compound

The final product is synthesized by the reaction of 4,4'-thiodibenzenethiol with methacryloyl chloride in the presence of a base.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4,4'-Thiodibenzenethiol

-

Methacryloyl chloride

-

Triethylamine

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 4,4'-thiodibenzenethiol in anhydrous THF.

-

Add triethylamine to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add methacryloyl chloride dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Refractive Index Determination

The refractive index of a solid polymer film can be accurately measured using an Abbe refractometer. This instrument operates on the principle of the critical angle of total internal reflection.[6]

Sample Preparation: Polymer Film Casting

To measure the refractive index of the polymerized this compound, a thin, optically clear film must be prepared.

Materials:

-

This compound

-

A suitable solvent (e.g., toluene or chloroform)

-

A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

-

A clean, flat substrate (e.g., a glass slide)

Procedure:

-

Dissolve a known amount of this compound and a small amount of photoinitiator in the chosen solvent to create a solution of the desired concentration.

-

Cast the solution onto the clean substrate using a spin coater or by drop-casting to achieve a uniform film thickness.

-

Dry the film in an oven at a suitable temperature to remove the solvent.

-

Cure the dried film by exposing it to UV radiation to initiate polymerization.[7]

Measurement Protocol Using an Abbe Refractometer

A detailed protocol for measuring the refractive index of a cured polymer film of a diphenyl sulfide photopolymer, a closely related material, provides a reliable methodology.[2]

Caption: Workflow for measuring the refractive index of a polymer film using an Abbe refractometer.

Key Considerations:

-

Contact Liquid: A contact liquid with a refractive index higher than that of the polymer film is essential to ensure good optical contact between the film and the refractometer's prism.[2]

-

Temperature Control: The refractive index is temperature-dependent. Therefore, it is crucial to maintain a constant temperature during the measurement, often achieved using a circulating water bath connected to the refractometer.

-

Wavelength: Standard Abbe refractometers use a sodium D-line light source with a wavelength of 589.3 nm.

Optical Dispersion and the Abbe Number

The refractive index of a material varies with the wavelength of light, a phenomenon known as optical dispersion. For optical applications, it is crucial to characterize this dispersion. The Abbe number (Vd) is a measure of the material's dispersion in the visible spectrum. A higher Abbe number indicates lower chromatic dispersion. The Abbe number is calculated using the following formula:

Vd = (nd - 1) / (nF - nc)

Where nd, nF, and nc are the refractive indices at the Fraunhofer D- (589.3 nm), F- (486.1 nm), and C- (656.3 nm) spectral lines, respectively.

Table 2: Representative Optical Dispersion Data for High Refractive Index Sulfur-Containing Polymers

| Wavelength (nm) | Refractive Index (n) of Polymer A | Refractive Index (n) of Polymer B |

| 486.1 (F-line) | 1.675 | 1.692 |

| 589.3 (D-line) | 1.660 | 1.678 |

| 656.3 (C-line) | 1.652 | 1.671 |

Note: Data is illustrative and based on typical values for similar polymers.

Applications and Future Outlook

The high refractive index of this compound makes it a highly attractive monomer for a variety of applications, including:

-

Optical Materials: Lenses, prisms, and other optical components in cameras, microscopes, and other optical instruments.

-

Antireflective Coatings: Reducing glare and improving light transmission in displays and solar cells.[2]

-

LED Encapsulation: Improving light extraction efficiency in LEDs.

-

Biomedical Devices: Potential use in intraocular lenses and other implantable devices where high refractive index and biocompatibility are required.

The continued development of high refractive index polymers based on monomers like this compound is expected to drive advancements in optical technologies and create new opportunities in the field of biomedical engineering.

Conclusion

This compound is a key monomer in the development of high-performance optical materials. Its synthesis, while requiring careful control, is achievable through established chemical routes. The accurate determination of its high refractive index is critical for its application and can be reliably performed using standard laboratory equipment and protocols. Understanding its optical dispersion is also vital for designing materials with specific chromatic properties. This technical guide provides the foundational knowledge and practical protocols necessary for researchers and professionals to effectively work with and innovate using this versatile high refractive index compound.

References

- 1. Sodium Thiophenolate Initiated Polymerization of Methacrylate with Sulfur (S8): High-Refractive-Index and -Transparency Polymers for Lithography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. uvebtech.com [uvebtech.com]

- 4. radtech.org [radtech.org]

- 5. This compound | C20H18O2S3 | CID 550615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

Health and safety information for Bis(4-methacryloylthiophenyl) Sulfide

An In-Depth Technical Guide to the Health and Safety of Bis(4-methacryloylthiophenyl) Sulfide

Introduction

This compound (CAS No. 129283-82-5) is a specialized monomer utilized in polymer chemistry and materials science research.[1] Its unique structure, containing reactive methacrylate groups, allows for its incorporation into polymers to enhance thermal and mechanical properties.[1] As with any reactive chemical, a thorough understanding of its health and safety profile is paramount for professionals in research and drug development. This guide provides a comprehensive overview of the known hazards, safe handling protocols, and emergency procedures for this compound, grounded in authoritative safety data. The objective is to empower researchers to manage the risks associated with this compound effectively, ensuring a safe laboratory environment.

Chemical Identification and Physicochemical Properties

Accurate identification is the first step in any safety assessment. The properties of this compound dictate its behavior under laboratory conditions and inform the necessary handling and storage precautions.

| Identifier | Value | Source(s) |

| Chemical Name | S-[4-[4-(2-methylprop-2-enoylsulfanyl)phenyl]sulfanylphenyl] 2-methylprop-2-enethioate | [2][] |

| CAS Number | 129283-82-5 | [][4][5] |

| Molecular Formula | C20H18O2S3 | [2][4][5] |

| Molecular Weight | ~386.6 g/mol | [2][][5] |

| Common Synonyms | 4,4'-Thiodibenzenedithiol Dimethacrylate; S,S'-Thiodi-4,1-phenylene bis(thiomethacrylate) | [][4][6] |

| Appearance | White to light yellow powder or crystal | [][6] |

| Melting Point | 64 °C | [1][][7] |

| Boiling Point | ~527.8 °C at 760 mmHg (Predicted) | [1][][8] |

| Density | ~1.26 g/cm³ (Predicted) | [1][][8] |

| Storage Temperature | 0-10°C | [1][][7] |

Hazard Identification and GHS Classification

According to aggregated data from multiple suppliers and databases, this compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[2] The primary concerns for laboratory personnel are acute toxicity, skin and eye irritation, and the potential for allergic skin sensitization.

GHS Pictogram:

Signal Word: Warning [2][4][7]

Table of GHS Hazard Statements:

| Code | Hazard Statement | Hazard Class | Source(s) |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [2][][6] |